![molecular formula C18H19NO4S B6412712 6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261899-46-0](/img/structure/B6412712.png)
6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or 6-MPSB for short, is an organosulfur compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 152-153°C and is soluble in water and organic solvents. 6-MPSB is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. In
Applications De Recherche Scientifique
6-MPSB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers and surfactants. It is also used as a ligand in the synthesis of coordination complexes. In addition, 6-MPSB is used in the study of enzyme inhibition and drug metabolism, as well as in the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 6-MPSB is not fully understood. However, it is believed that 6-MPSB acts as a reversible inhibitor of some enzymes, such as acetylcholinesterase and dopamine-β-hydroxylase. It is also thought to act as a competitive inhibitor of some enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPSB have been studied extensively. It has been shown to inhibit the release of acetylcholine, which is involved in the control of muscle contraction. In addition, 6-MPSB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
6-MPSB has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. In addition, 6-MPSB has a wide range of applications in scientific research, making it a versatile compound. However, it is important to note that 6-MPSB can be toxic in high doses and should be handled with care.
Orientations Futures
The potential future applications of 6-MPSB are numerous. It could be used as a therapeutic agent to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used to study the mechanism of action of drugs and to develop new drugs. In addition, 6-MPSB could be used to study the biochemical and physiological effects of environmental pollutants. Finally, further research into the biochemical and physiological effects of 6-MPSB could lead to new insights into the regulation of mood and behavior.
Méthodes De Synthèse
6-MPSB is typically synthesized via a two-step process. The first step involves the reaction of 2-methylbenzoic acid and 3-pyrrolidinethiol in the presence of p-toluenesulfonic acid (PTSA) to form the intermediate, 2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid. The second step involves the methylation of the intermediate with methyl iodide to yield 6-MPSB. This synthesis method is simple and cost-effective, making it a popular choice for laboratory experiments.
Propriétés
IUPAC Name |
2-methyl-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-4-9-16(17(13)18(20)21)14-7-5-8-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYLWUWPUNRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692307 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261899-46-0 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




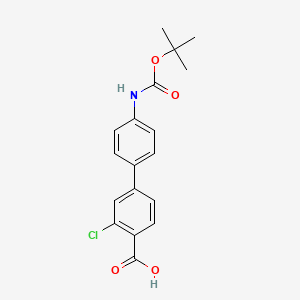
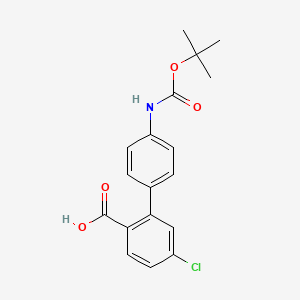
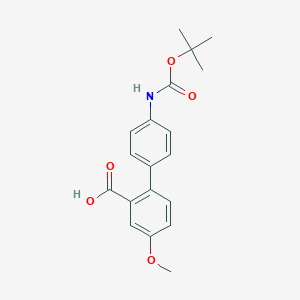
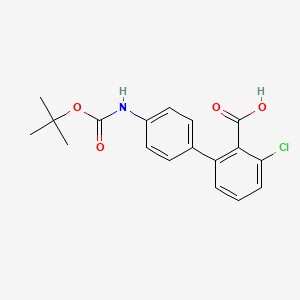


![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)
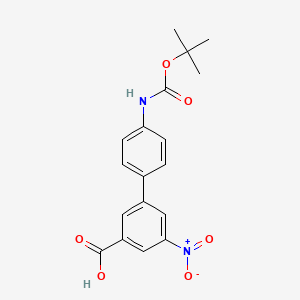
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412736.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)